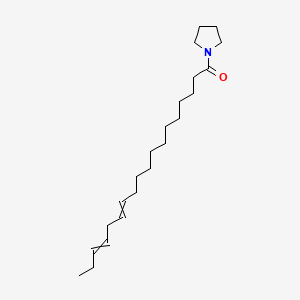![molecular formula C16H13NO6S B13964634 Methyl 4-{[2-(methoxycarbonyl)phenyl]thio}-3-nitrobenzoate](/img/structure/B13964634.png)
Methyl 4-{[2-(methoxycarbonyl)phenyl]thio}-3-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-{[2-(methoxycarbonyl)phenyl]thio}-3-nitrobenzoate is a chemical compound with the molecular formula C16H13NO6S and a molecular weight of 347.34 g/mol. It is a useful research chemical, often employed as a building block in various chemical syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[2-(methoxycarbonyl)phenyl]thio}-3-nitrobenzoate typically involves the reaction of 4-nitrobenzoic acid with 2-(methoxycarbonyl)phenylthiol in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under reflux conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-{[2-(methoxycarbonyl)phenyl]thio}-3-nitrobenzoate can undergo several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis conditions.
Substitution: The methoxycarbonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Acidic or basic hydrolysis conditions.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: 4-{[2-(methoxycarbonyl)phenyl]thio}-3-aminobenzoate.
Reduction: 4-{[2-(methoxycarbonyl)phenyl]thio}-3-nitrobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 4-{[2-(methoxycarbonyl)phenyl]thio}-3-nitrobenzoate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 4-{[2-(methoxycarbonyl)phenyl]thio}-3-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-{[2-(methoxycarbonyl)phenyl]thio}-3-aminobenzoate.
- Methyl 4-{[2-(methoxycarbonyl)phenyl]thio}-3-hydroxybenzoate.
- Methyl 4-{[2-(methoxycarbonyl)phenyl]thio}-3-methylbenzoate.
Uniqueness
Methyl 4-{[2-(methoxycarbonyl)phenyl]thio}-3-nitrobenzoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its nitro group, ester group, and thioether linkage provide versatility in synthetic applications and potential biological activities.
Eigenschaften
Molekularformel |
C16H13NO6S |
|---|---|
Molekulargewicht |
347.3 g/mol |
IUPAC-Name |
methyl 4-(2-methoxycarbonylphenyl)sulfanyl-3-nitrobenzoate |
InChI |
InChI=1S/C16H13NO6S/c1-22-15(18)10-7-8-14(12(9-10)17(20)21)24-13-6-4-3-5-11(13)16(19)23-2/h3-9H,1-2H3 |
InChI-Schlüssel |
MAQWCDYCXJXWQU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=C(C=C1)SC2=CC=CC=C2C(=O)OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



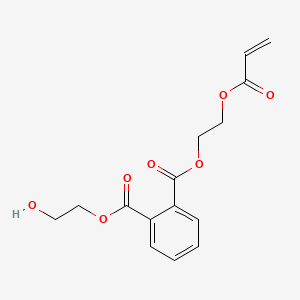
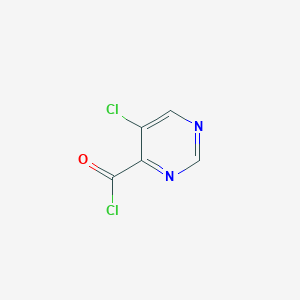
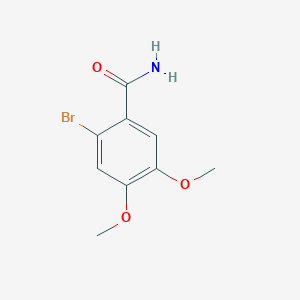
![3-(5-Furan-2-yl-[1,3,4]oxadiazol-2-yl)-pyridine](/img/structure/B13964579.png)
![2-Amino-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B13964594.png)
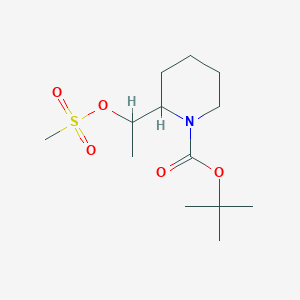


![2-(2-Chloroethyl)-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13964618.png)

![1,3-Dimethyl 2-[[3-(acetylamino)-4-pyridinyl]methylene]propanedioate](/img/structure/B13964637.png)
